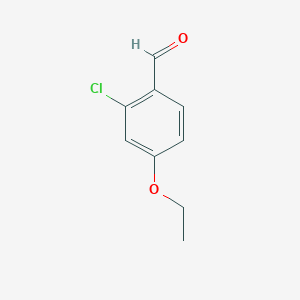

2-Chloro-4-ethoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-ethoxybenzaldehyde is a chemical compound with the CAS Number: 245368-31-4 . It has a molecular weight of 184.62 . The IUPAC name for this compound is this compound .

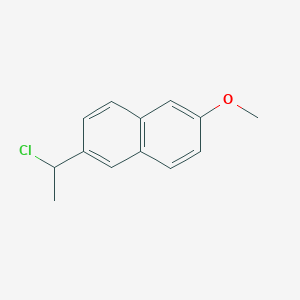

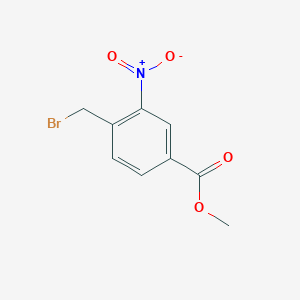

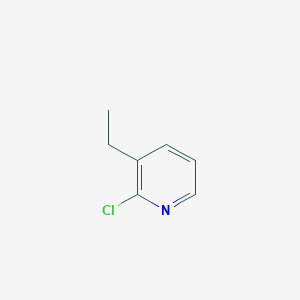

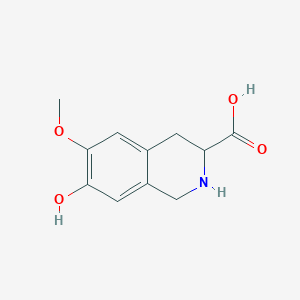

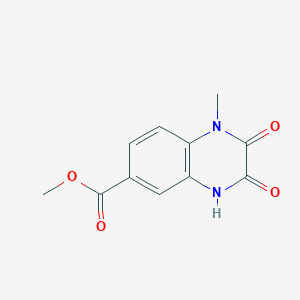

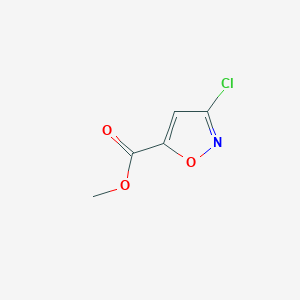

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 . This indicates that the compound has 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Vibrational Dynamics and INS Spectroscopy

2-Chloro-4-ethoxybenzaldehyde has been studied for its vibrational dynamics using INS spectroscopy and periodic DFT calculations. This research provides insights into the vibrational modes and potential energy barriers in such compounds, aiding in the understanding of their dynamic properties in the solid state (Ribeiro-Claro et al., 2021).

Antibacterial Activity of Schiff Bases

Research on Schiff bases, which can be derived from this compound, has shown significant antibacterial properties. These studies focus on the synthesis of such bases and their potential applications in combating bacterial pathogens (Chohan et al., 2003).

Raman Spectroscopy in Binary Mixtures

Raman spectroscopic studies have been conducted on binary mixtures involving 4-ethoxybenzaldehyde, closely related to this compound. These studies help in understanding the molecular interactions in such mixtures, which is crucial for various applications in chemical engineering and materials science (Ramakrishnan et al., 2009).

Photodegradation Studies

Research on the photodegradation of compounds similar to this compound, such as 2-ethylhexyl 4-methoxycinnamate, provides insights into the stability and degradation pathways of these compounds under various environmental conditions. This knowledge is critical for their application in fields like pharmaceuticals and materials science (Gackowska et al., 2014).

Solubility and Activity Coefficient Studies

The solubility and activity coefficients of compounds structurally similar to this compound, like 5-chlorovanillin, have been studied. These studies are crucial for understanding the physicochemical properties of these compounds, which impacts their formulation and application in various industries (Larachi et al., 2000).

Catalytic Applications

Research has also been done on the encapsulation of complexes involving components like 2-hydroxy-3-methoxybenzaldehyde in zeolite Y. Such studies explore the potential of these complexes as catalysts in chemical reactions, highlighting their efficiency and reusability (Ghorbanloo & Alamooti, 2017).

Synthesis and Chemical Transformation

The synthesis of compounds like o-ethoxybenzaldehyde, related to this compound, has been extensively studied. These syntheses provide valuable information for the production of similar compounds and their subsequent chemical transformations (Zhang Zhan-ji, 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing the compound’s mist or vapors and washing skin thoroughly after handling .

作用機序

Target of Action

It’s known that similar compounds can interact with various enzymes and proteins in the body, particularly those involved in oxidation and reduction reactions .

Mode of Action

2-Chloro-4-ethoxybenzaldehyde, like other benzaldehydes, can undergo nucleophilic substitution reactions at the benzylic position . This interaction with its targets can lead to various changes in the biochemical environment .

Biochemical Pathways

Benzaldehydes are known to participate in various biochemical pathways, including those involving oxidation and reduction reactions .

Result of Action

Similar compounds are known to cause various changes at the molecular and cellular levels, including alterations in enzyme activity and protein function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

生化学分析

Biochemical Properties

2-Chloro-4-ethoxybenzaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to the formation of imines. These interactions can affect the structure and function of proteins, potentially altering their enzymatic activity. Additionally, this compound can undergo oxidation-reduction reactions, further influencing biochemical pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression. It can also affect metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can act as an inhibitor by forming a stable adduct with the enzyme, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it into corresponding acids. The compound can also interact with cofactors like NAD+ or NADP+, influencing redox reactions within the cell. These interactions can affect metabolic flux and the levels of metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by these interactions, affecting its bioavailability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. These interactions can influence the compound’s biochemical properties and cellular effects .

特性

IUPAC Name |

2-chloro-4-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOPPYKPFJLRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245368-31-4 |

Source

|

| Record name | 2-chloro-4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)